molecular formula C8H8F3NO2 B1304269 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol CAS No. 344776-71-2

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol

Cat. No. B1304269
CAS RN: 344776-71-2
M. Wt: 207.15 g/mol
InChI Key: BWSYNBIGBLNASM-UHFFFAOYSA-N
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Description

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol (MTHP) is an organic compound that has been widely studied for its potential applications in various scientific fields. MTHP is a trifluoroethanol derivative of pyridine and is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been used in a range of biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Formation in Foods

6-(Hydroxymethyl)pyridin-3-ol is formed by ring expansion of 5-(hydroxymethyl)furfural in the presence of ammonia-producing compounds. This process, relevant for the formation of pyridin-3-ols in foods, happens mostly at neutral pH, depending on reaction times and temperature. It also occurs in honey and sugarcane honey when heated, suggesting the unavoidable formation of pyridin-3-ols in foods during thermal processing in the presence of ammonia or ammonia-producing compounds (Hidalgo, Lavado-Tena, & Zamora, 2020).

Structural Studies and Complex Formation

2,6-Bis(3-methyl-butyn-3-ol)pyridine forms complexes with triphenylphosphine oxide, indicating hydrogen bonding and phenyl embraces significant in the crystal packing of these compounds. These interactions contribute to the formation of infinite chains and layers in the crystal structures, showcasing the compound's potential in structural and material sciences (Holmes, Padgett, Krawiec, & Pennington, 2002).

Interaction with Metal Ions

New aluminum(III), gallium(III), and indium(III) complexes with tridentate Schiff base of various hydroxypyridine-3-ol derivatives show the formation of complexes with a trend in their formation constants, suggesting their potential application in coordination chemistry and possibly in the synthesis of novel materials or catalysts (Mohammadi & Abdeshah, 2012).

properties

IUPAC Name

6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-4-2-3-5(13)6(12-4)7(14)8(9,10)11/h2-3,7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSYNBIGBLNASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382427
Record name 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344776-71-2
Record name 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of commercially available 6-methylpyridin-3-ol (500 mg), trifluoroacetaldehyde methylhemiacetal (715 mg) and potassium carbonate (69 mg) was heated in a microwave reactor at 180° C. for 3 min. The reaction mixture was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate. The combined organics were dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by silica gel chromatography using 1:1 hexane:ethyl acetate and recrystallized from ethyl acetate and hexane to give 627 mg of 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step One

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